4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine-based heterocyclic compound featuring a tert-butyl group at position 4, a cyclopropyl substituent at position 2, and a 4-(pyrimidin-2-yl)piperazine moiety at position 6. The 4-(pyrimidin-2-yl)piperazine moiety adds hydrogen-bonding capacity and π-stacking interactions, critical for target engagement in drug design .
Properties
IUPAC Name |
4-tert-butyl-2-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-19(2,3)15-13-16(23-17(22-15)14-5-6-14)24-9-11-25(12-10-24)18-20-7-4-8-21-18/h4,7-8,13-14H,5-6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZBNOYRIIVIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4,6-trichloropyrimidine, the tert-butyl and cyclopropyl groups are introduced via nucleophilic substitution reactions.
Introduction of the Piperazine Moiety: The pyrimidin-2-yl group is attached to piperazine through a coupling reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Assembly: The intermediate compounds are then combined under controlled conditions to form the final product. This step may involve heating and the use of catalysts to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, employing large-scale reactors and continuous flow processes to enhance yield and efficiency. Key considerations include the purity of starting materials, reaction times, and the optimization of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions, using reagents such as lithium aluminum hydride, can modify the pyrimidine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving pyrimidine-binding proteins.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to pyrimidine-binding sites, potentially modulating the activity of these targets. This binding can influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on modifications to the pyrimidine core or substituents. Below is a comparative analysis with key examples:
Key Findings:
Substituent Effects at Position 4 :
- The tert-butyl group in the target compound increases lipophilicity (logP ~3.8) compared to the methyl group in ’s compound (logP ~2.1), favoring blood-brain barrier penetration but reducing aqueous solubility .
- Phenyl or aromatic substituents (e.g., in 4-phenyl analogs) enhance π-π interactions but may introduce metabolic instability.
In contrast, the amine group in ’s compound enables hydrogen bonding but increases polarity .
Position 6 Diversity: The 4-(pyrimidin-2-yl)piperazine group in the target compound provides dual hydrogen-bond donors/acceptors (N1 and N4 of piperazine), unlike the single nitrogen in ’s piperidine analog. This enhances binding to targets like serotonin or dopamine receptors .
Biological Activity
4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound features a complex structure that includes a pyrimidine core, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- tert-butyl group
- cyclopropyl ring
- piperazine moiety
- pyrimidine core
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the functional groups within the molecule may allow it to modulate the activity of various kinases and G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
Target Enzymes
Research indicates that this compound may inhibit key kinases involved in disease processes, such as:
- PfGSK3 (Plasmodium falciparum Glycogen Synthase Kinase 3)
- PfPK6 (Plasmodium falciparum Protein Kinase 6)
These kinases are critical in the life cycle of malaria parasites, making them potential targets for antimalarial drug development .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against PfGSK3 and PfPK6. For instance, one study reported IC50 values for various analogs, with some showing potent inhibition at low nanomolar concentrations .
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | PfGSK3 | 17 |
| Another Analog | PfPK6 | 181 |
Case Studies
Recent studies have highlighted the potential of pyrimidine derivatives in combating malaria. For example, Kato et al. identified several structurally related compounds that inhibited PfCDPK1, contributing to the understanding of how modifications to the pyrimidine scaffold can enhance activity against malaria parasites .
Study Findings
- Purfalcamine , a related compound, demonstrated an IC50 value of 17 nM against PfCDPK1 and was effective against multiple strains of malaria.
- Modifications to the piperazine ring led to varying degrees of potency against PfGSK3 and PfPK6, indicating that structural changes can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
